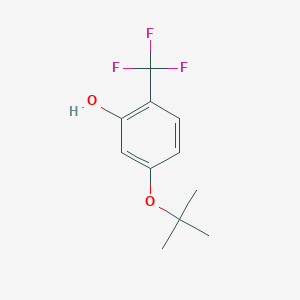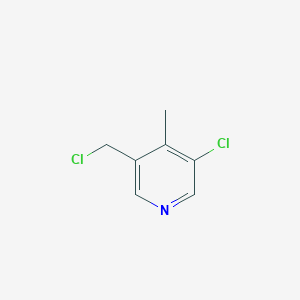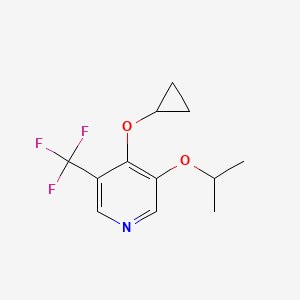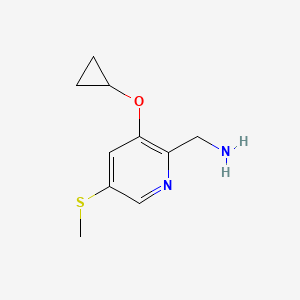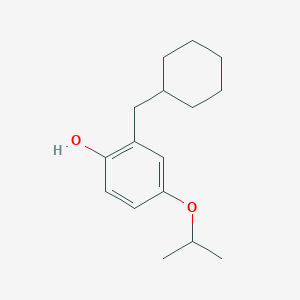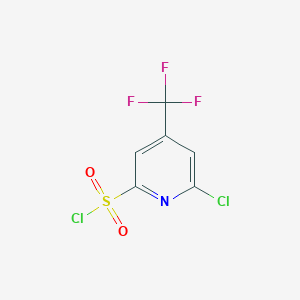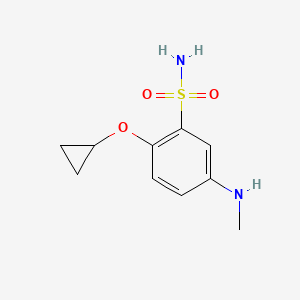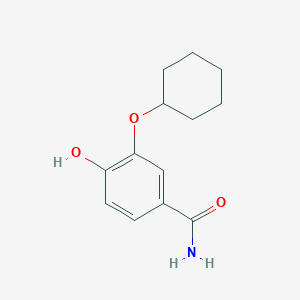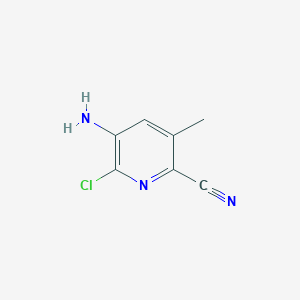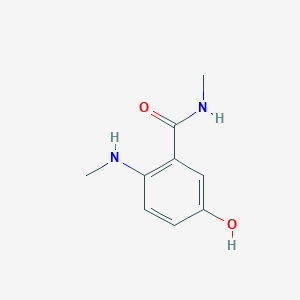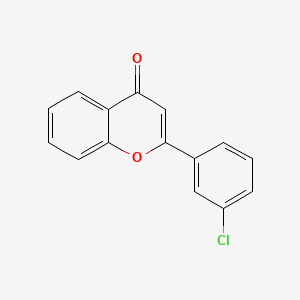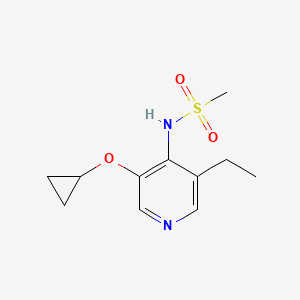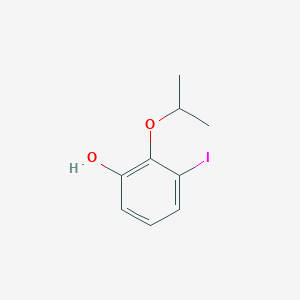
3-Iodo-2-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-isopropoxyphenol is an aromatic organic compound that features an iodine atom, an isopropoxy group, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-isopropoxyphenol can be achieved through several methods. One common approach involves the iodination of 2-isopropoxyphenol using iodine and an oxidizing agent. The reaction typically occurs under mild conditions, with the iodine substituent being introduced at the meta position relative to the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-2-isopropoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be displaced by nucleophiles such as thiolates and amines, leading to the formation of new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine substituent can be reduced to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Thiolates and amines are common nucleophiles used in substitution reactions, often in the presence of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the iodine substituent.
Major Products Formed:
Substitution Reactions: Thiolates and amines can form thioethers and amines, respectively.
Oxidation Reactions: Quinones and other oxidized derivatives.
Reduction Reactions: Deiodinated phenols.
Aplicaciones Científicas De Investigación
3-Iodo-2-isopropoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-isopropoxyphenol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl and isopropoxy groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
2-Iodophenol: Similar structure but lacks the isopropoxy group.
4-Iodophenol: Iodine substituent at the para position.
3-Bromo-2-isopropoxyphenol: Bromine substituent instead of iodine.
Uniqueness: 3-Iodo-2-isopropoxyphenol is unique due to the presence of both the iodine and isopropoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for specific interactions and applications that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C9H11IO2 |
|---|---|
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
3-iodo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11IO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
Clave InChI |
ACOYJKDLFKSRNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC=C1I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


